Thiourea, N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]-
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Overview
Description
Thiourea, N-(4-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]- is a synthetic organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]- typically involves the reaction of 4-chloroaniline with thiourea in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The imidazole moiety is introduced through a subsequent reaction with an appropriate imidazole derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced purification techniques, such as recrystallization and chromatography, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(4-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical transformations, making it a valuable tool for the synthesis of complex molecules.
Biology
In biological research, Thiourea, N-(4-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]- is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its imidazole moiety is known to exhibit antifungal and antimicrobial properties, making it a potential candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of Thiourea, N-(4-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]- involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions in enzymes, inhibiting their activity. This interaction disrupts the normal function of the enzyme, leading to the desired biological effect. The 4-chlorophenyl group enhances the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiourea, N-phenyl-N’-[2-(1H-imidazol-1-yl)ethyl]-: Lacks the chlorine atom, resulting in different chemical properties.
Thiourea, N-(4-bromophenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-: Contains a bromine atom instead of chlorine, affecting its reactivity.
Thiourea, N-(4-methylphenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]-: The presence of a methyl group alters its chemical behavior.
Uniqueness
Thiourea, N-(4-chlorophenyl)-N’-[2-(1H-imidazol-1-yl)ethyl]- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties. This compound’s ability to interact with specific molecular targets makes it a valuable tool in scientific research and industrial applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(2-imidazol-1-ylethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4S/c13-10-1-3-11(4-2-10)16-12(18)15-6-8-17-7-5-14-9-17/h1-5,7,9H,6,8H2,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEXEEKSLVUKTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NCCN2C=CN=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10384020 |
Source
|
Record name | N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219139-36-3 |
Source
|
Record name | N-(4-chlorophenyl)-N'-[2-(1H-imidazol-1-yl)ethyl]thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10384020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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